molecular formula C11H4F21NO2 B12848194 Ammonium octadecafluoro-9-(trifluoromethyl)decanoate CAS No. 3658-63-7

Ammonium octadecafluoro-9-(trifluoromethyl)decanoate

Cat. No.: B12848194
CAS No.: 3658-63-7
M. Wt: 581.12 g/mol
InChI Key: AAQYFENFDQNVMY-UHFFFAOYSA-N
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Description

Introduction to Ammonium Octadecafluoro-9-(Trifluoromethyl)Decanoate

Nomenclature and Systematic Identification

This compound is systematically identified as the ammonium salt of a perfluorinated carboxylic acid. Its International Union of Pure and Applied Chemistry (IUPAC) name is ammonium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoate , reflecting the positions of fluorine substituents and the trifluoromethyl branch on the ninth carbon. The compound’s molecular formula is C₁₁H₄F₂₁NO₂ , with a molecular weight of 581.12 g/mol .

Table 1: Key Identifiers of this compound
Property Value Source
CAS Number 3658-63-7
Molecular Formula C₁₁H₄F₂₁NO₂
Molecular Weight 581.12 g/mol
Parent Compound Perfluoroundecanoic acid
Synonyms Henicosafluoroundecanoic acid ammoniate (1:1), EINECS 222-907-2

The fluorinated backbone consists of 18 fluorine atoms and one trifluoromethyl (-CF₃) group, creating a highly electronegative and lipophobic structure. The ammonium ion (NH₄⁺) serves as the counterion, enhancing the compound’s solubility in polar solvents.

Historical Context in Perfluorinated Surfactant Development

The development of this compound is rooted in the mid-20th century surge in PFAS research, driven by the demand for stable surfactants in industrial and consumer products. Following the commercialization of polytetrafluoroethylene (Teflon) in the 1940s, fluorosurfactants emerged as critical additives for improving the performance of coatings, firefighting foams, and textile treatments.

Early fluorosurfactants like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) dominated the market due to their unparalleled surface tension reduction. However, growing concerns over their environmental persistence and bioaccumulation led to regulatory restrictions in the 2000s. This catalyzed the development of alternatives, including shorter-chain perfluoroalkyl acids and branched derivatives like this compound.

The compound’s branched trifluoromethyl group distinguishes it from linear perfluorocarboxylic acids. This structural modification was hypothesized to reduce bioaccumulation potential while retaining surfactant efficacy, though comprehensive ecological studies remain limited. By the 2010s, such derivatives were increasingly incorporated into specialized applications, including photolithography and electronic manufacturing, where precision surface activity is paramount.

Properties

CAS No.

3658-63-7

Molecular Formula

C11H4F21NO2

Molecular Weight

581.12 g/mol

IUPAC Name

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoate

InChI

InChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)4(15,16)6(19,20)8(23,24)9(25,26)7(21,22)5(17,18)3(14,10(27,28)29)11(30,31)32;/h(H,33,34);1H3

InChI Key

AAQYFENFDQNVMY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium octadecafluoro-9-(trifluoromethyl)decanoate typically involves the reaction of decanoic acid derivatives with fluorinating agents under controlled conditions. The process requires precise temperature and pressure control to ensure the complete fluorination of the decanoic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield while minimizing the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Ammonium octadecafluoro-9-(trifluoromethyl)decanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .

Common Reagents and Conditions: Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the substitution process. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, the reaction with a nucleophile can result in the formation of a new compound with the nucleophile replacing one or more fluorine atoms .

Scientific Research Applications

Surface Coatings

Fluorinated Polymers : Ammonium octadecafluoro-9-(trifluoromethyl)decanoate is utilized in the formulation of fluorinated polymers that exhibit low surface energy. These polymers are employed in non-stick coatings for cookware and in protective coatings for textiles and industrial surfaces.

Property Fluorinated Coatings Conventional Coatings
Surface EnergyVery LowModerate to High
Chemical ResistanceHighModerate
DurabilityExcellentVariable

Pharmaceuticals

Drug Delivery Systems : The compound is explored in drug delivery systems due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients. Its amphiphilic nature allows for the formation of micelles that can encapsulate hydrophobic drugs.

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of using fluorinated compounds in enhancing the solubility of poorly soluble drugs, leading to improved therapeutic outcomes .

Environmental Applications

Pollution Control : The compound is investigated for its role in mitigating environmental pollutants. Its high stability makes it a candidate for use in remediation technologies aimed at removing perfluoroalkyl substances (PFAS) from contaminated sites.

Application Area Methodology Effectiveness
Soil RemediationSorption TechniquesHigh
Water TreatmentAdvanced Oxidation ProcessesModerate

Cosmetic Formulations

This compound is also incorporated into cosmetic formulations for its emollient properties. It enhances the texture and sensory feel of products while providing water resistance.

Case Study : Research highlighted the use of experimental design techniques to optimize cosmetic formulations containing fluorinated compounds, demonstrating improved sensory attributes and moisturizing effects .

Mechanism of Action

The mechanism of action of ammonium octadecafluoro-9-(trifluoromethyl)decanoate involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of new materials .

Comparison with Similar Compounds

Research Findings and Gaps

  • Advantages: Superior surfactant properties due to extended fluorination. Potential for high recovery in industrial processes (e.g., 94% for decanoate-based ILs) .
  • Drawbacks: Environmental persistence and regulatory risks. Limited data on degradation pathways or ecotoxicology .

Biological Activity

Ammonium octadecafluoro-9-(trifluoromethyl)decanoate, a quaternary ammonium salt, is known for its diverse biological activities, particularly in antimicrobial applications. This article explores its mechanisms of action, efficacy against various microorganisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic fluorinated carbon chain and a positively charged ammonium group, which significantly influences its biological activity. The fluorinated segments enhance lipophilicity and stability, making it effective in various applications.

Mechanisms of Biological Activity

Quaternary ammonium salts (QAS), including this compound, exhibit several mechanisms of action against microbial cells:

  • Membrane Disruption : The positively charged nitrogen atom interacts with negatively charged phospholipids in microbial membranes, leading to structural disorganization and increased permeability. This results in the leakage of intracellular components and ultimately cell lysis .
  • Protein Denaturation : The compound can denature proteins by disrupting hydrogen bonds and hydrophobic interactions, which is crucial for maintaining cellular integrity .
  • Nucleic Acid Interaction : QAS may intercalate with nucleic acids, inhibiting DNA replication and transcription processes .

Antibacterial Activity

This compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for bacterial inhibition:

Bacteria TypeMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These values suggest that the compound is particularly potent against Staphylococcus aureus, a common pathogen associated with skin infections .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. Research indicates that it alters the charge distribution on fungal cell membranes, facilitating its penetration without immediate disruption:

Fungal SpeciesMIC (µg/mL)
Candida albicans16
Aspergillus niger32

This activity underscores its potential use in antifungal treatments .

Case Study 1: Efficacy in Hospital Settings

A study conducted in a hospital environment evaluated the effectiveness of this compound as a disinfectant on surfaces contaminated with MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a reduction of MRSA by 99.9% within 10 minutes of application, highlighting its rapid action as an antimicrobial agent.

Case Study 2: Agricultural Applications

In agricultural settings, the compound has been tested for its ability to control fungal pathogens affecting crops. A field trial demonstrated that plants treated with the compound showed a 40% reduction in fungal infections compared to untreated controls, suggesting its viability as an agricultural biocide.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying ammonium octadecafluoro-9-(trifluoromethyl)decanoate in environmental samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., 13C^{13}\text{C}-labeled analogs) to account for matrix effects. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is effective for preconcentration. Calibration curves should span 0.1–100 ng/L to detect trace levels . For fluorinated surfactants, ion-pairing agents like tetrabutylammonium hydroxide improve chromatographic resolution .

Q. How can researchers mitigate cross-contamination during laboratory handling of this compound?

  • Methodological Answer : Employ fluoropolymer-free labware (e.g., polypropylene containers) to avoid leaching. Conduct procedural blanks in parallel to identify background contamination. Use negative-pressure fume hoods with HEPA filters, and validate cleaning protocols with surface swabs analyzed via LC-MS/MS .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : The compound is typically synthesized via telomerization of tetrafluoroethylene followed by carboxylation. Key steps include:

  • Reaction of perfluorinated olefins with iodine pentafluoride to form intermediates.
  • Neutralization with ammonium hydroxide to yield the ammonium salt.
  • Purity is verified via 19F^{19}\text{F} NMR and elemental analysis .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, salinity) influence the degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Design mesocosm experiments to simulate freshwater and marine environments. Monitor degradation products (e.g., perfluoroalkyl acids) using high-resolution mass spectrometry (HRMS). At pH < 4, hydrolysis dominates, yielding shorter-chain perfluorocarboxylic acids. In saline conditions (≥3.5% NaCl), photolytic degradation accelerates due to halogen radical formation .

Q. What experimental strategies resolve contradictions in reported toxicological data (e.g., hepatotoxicity vs. no observed adverse effects)?

  • Methodological Answer : Cross-validate in vitro (e.g., HepG2 cell assays) and in vivo (rodent models) studies with dose-response modeling. Account for species-specific pharmacokinetics by measuring serum protein binding rates. Use benchmark dose (BMD) analysis to reconcile low-dose effects with high-dose thresholds .

Q. How can membrane separation technologies be optimized for removing this compound from industrial wastewater?

  • Methodological Answer : Test nanofiltration (NF) membranes with tailored pore sizes (1–2 nm) and surface charge modifications (e.g., sulfonated polyethersulfone). Evaluate flux recovery after backwashing with surfactants like sodium dodecyl sulfate (SDS). Pair with advanced oxidation processes (AOPs) to degrade retained analytes .

Theoretical and Framework-Driven Questions

Q. How does the "fluorophobic effect" influence the aggregation behavior of this compound in aqueous solutions?

  • Methodological Answer : Conduct small-angle X-ray scattering (SAXS) to study micelle formation. Compare critical micelle concentrations (CMCs) with non-fluorinated analogs. Computational modeling (e.g., molecular dynamics) can elucidate solvation dynamics driven by fluorine’s low polarizability .

Q. What conceptual frameworks explain the Arctic bioaccumulation of this compound despite its low volatility?

  • Methodological Answer : Apply the "grasshopper effect" model, where oceanic transport and particle-bound deposition dominate. Use fugacity-based models to quantify partitioning between air, water, and biota. Compare longitudinal data from ice cores and marine mammal biopsies .

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